Product packaging for 3-Chloro-N-hydroxy-L-valinamide(Cat. No.:CAS No. 820253-41-6)

3-Chloro-N-hydroxy-L-valinamide

Cat. No.: B12541083
CAS No.: 820253-41-6
M. Wt: 166.60 g/mol
InChI Key: YRHZKHPZLRTSSM-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-hydroxy-L-valinamide is a chiral compound of interest in medicinal chemistry and biochemical research. Its structure, featuring a valine-derived backbone with a chloro substituent and a N-hydroxy amide group, suggests potential as a building block for the synthesis of more complex molecules or as a potential enzyme inhibitor. The N-hydroxy amide moiety is a key functional group found in various bioactive molecules and enzyme inhibitors, such as those targeting metalloproteases . Similarly, valinamide derivatives are known to be used in the synthesis of compounds with elastase inhibitory activity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O2 B12541083 3-Chloro-N-hydroxy-L-valinamide CAS No. 820253-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820253-41-6

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(2R)-2-amino-3-chloro-N-hydroxy-3-methylbutanamide

InChI

InChI=1S/C5H11ClN2O2/c1-5(2,6)3(7)4(9)8-10/h3,10H,7H2,1-2H3,(H,8,9)/t3-/m1/s1

InChI Key

YRHZKHPZLRTSSM-GSVOUGTGSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)NO)N)Cl

Canonical SMILES

CC(C)(C(C(=O)NO)N)Cl

Origin of Product

United States

Contextualization of Hydroxamic Acid Derivatives As Academic Research Scaffolds

Hydroxamic acid derivatives are a prominent class of compounds in academic and industrial research, primarily due to their role as versatile pharmacophoric groups. Their defining feature is the hydroxamic acid moiety (-CONHOH), which is a powerful metal-chelating agent. This ability to bind metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), is central to their biological activity. ontosight.aiontosight.ai

In medicinal chemistry, this chelating property is exploited in the design of metalloenzyme inhibitors. ontosight.ai Many critical enzymes involved in physiological and pathological processes are metalloenzymes. Hydroxamic acid derivatives have been successfully developed as inhibitors for various enzyme classes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). ontosight.ai For instance, several hydroxamic acid-based HDAC inhibitors have been approved for cancer therapy. ontosight.ai The hydroxamate group typically coordinates to the active site metal ion of the enzyme, leading to potent and often reversible inhibition.

Furthermore, the hydroxamic acid scaffold has been investigated for a range of therapeutic applications beyond cancer, including in the treatment of infectious diseases like Chagas disease, where they have shown efficacy against the parasite Trypanosoma cruzi. ontosight.ainih.gov The versatility and proven clinical success of hydroxamic acid derivatives continue to make them a highly attractive scaffold for the rational design of new bioactive compounds in academic research. nih.gov

Below is a table of selected approved drugs that feature a hydroxamic acid moiety:

Selected Approved Hydroxamic Acid-Based Drugs
Drug Name Target Enzyme Class Therapeutic Application
Vorinostat Histone Deacetylase (HDAC) Cutaneous T-cell lymphoma
Belinostat Histone Deacetylase (HDAC) Peripheral T-cell lymphoma
Panobinostat Histone Deacetylase (HDAC) Multiple myeloma
Marimastat Matrix Metalloproteinase (MMP) Investigated for cancer
Deferoxamine Iron Chelator Iron overload

Significance of L Valinamide Derivatives in Bioactive Compound Design Research

L-valinamide, the amide derivative of the essential amino acid L-valine, serves as a crucial building block in the design of bioactive compounds. Its incorporation into larger molecules, particularly peptides and peptidomimetics, can significantly influence their pharmacological properties. The isopropyl side chain of the valine residue imparts specific steric and lipophilic characteristics that can be critical for molecular recognition and binding to biological targets. ontosight.ai

In the field of drug discovery, L-valinamide derivatives are explored for a wide array of therapeutic uses, including antimicrobial, antiviral, and anticancer applications. ontosight.ai For example, they form part of the structure of complex synthetic peptides designed to interact with specific enzymes or receptors. ontosight.aiontosight.ai The synthesis of these derivatives often involves standard peptide coupling techniques, allowing for their systematic integration into larger molecular scaffolds. ontosight.ai

Research has also shown that L-valinamide itself can be unreactive towards certain reagents under physiological conditions, which can be an advantageous property when designing molecules that need to be selective in their interactions. The stereochemistry of the L-valinamide core is also a key determinant of biological activity, often conferring a specific three-dimensional arrangement necessary for potent interaction with chiral biological macromolecules. ontosight.ai

Overview of N Hydroxy Amino Acid Derivatives in Contemporary Chemical Research

General Strategies for N-Hydroxy-α-Amino Acid Synthesis

The creation of N-hydroxy-α-amino acids, the foundational building blocks for compounds like 3-Chloro-N-hydroxy-L-valinamide, requires methods that can introduce the hydroxylamine functionality without unwanted side reactions.

Approaches Utilizing Hydroxylamine Donors

A primary method for synthesizing N-hydroxy-α-amino acids involves the use of hydroxylamine or its derivatives as the key reagent. acs.orgresearchgate.net The direct reaction of hydroxylamine with an α-halo acid can yield the corresponding N-hydroxy-α-amino acid. However, this approach can be complicated by the ambident nucleophilicity of hydroxylamine, which can lead to the formation of byproducts.

A more controlled approach involves the reaction of an α-amino acid derivative with an aromatic aldehyde to form a Schiff base. This intermediate is then oxidized to an oxaziridine, which can be subsequently hydrolyzed to yield the desired N-hydroxy-α-amino acid derivative. google.com This method offers better control over the stereochemistry of the final product. For instance, starting with an α-amino acid amide allows for the synthesis of N-hydroxy-α-amino acid amides with good yields. google.com

Another strategy employs protected forms of hydroxylamine, such as O-benzylhydroxylamine. nih.gov For example, the synthesis of N-(benzyloxy)glycine can be achieved by reacting O-benzylhydroxylamine hydrochloride with glyoxylic acid monohydrate, followed by reduction with sodium cyanoborohydride. nih.gov The benzyl protecting group can later be removed under specific conditions to reveal the N-hydroxy functionality.

The use of hydroxylamine-derived reagents can also serve a dual purpose as both an oxidant and an amino group donor in certain catalytic systems. researchgate.net

Chemoselective Acylation Techniques for Hydroxyamino Acids

Chemoselective acylation is crucial for modifying hydroxyamino acids without affecting other reactive groups like the amino or carboxyl groups. nih.gov Direct acylation of unprotected hydroxyamino acids under acidic conditions is a highly effective method for achieving O-acylation. beilstein-journals.orgnih.gov In a strongly acidic medium, the amino group is protonated, preventing it from acting as a nucleophile and thus suppressing amide formation. beilstein-journals.orgnih.gov This allows for the selective reaction of an acylating agent, such as an acyl halide or anhydride, with the hydroxyl group of the side chain.

A significant breakthrough in this area was the use of trifluoroacetic acid (CF₃CO₂H) as a solvent. nih.gov Treating a hydroxyamino acid with a slight excess of an acyl chloride in CF₃CO₂H at room temperature leads to chemoselective O-acylation. nih.gov This method is advantageous because the non-nucleophilic nature of the solvent means a large excess of the acylating reagent is not required. nih.gov

The choice of reaction conditions can dictate whether N- or O-acylation occurs. While acidic conditions favor O-acylation, basic conditions generally lead to N-acylation of amino alcohols. tandfonline.com

TechniqueConditionsSelectivityReference
Direct AcylationAcidic (e.g., HClO₄ in acetic acid, CF₃CO₂H)O-Acylation beilstein-journals.orgnih.gov
AcylationBasic ConditionsN-Acylation tandfonline.com

Synthesis of Hydroxamic Acid Peptidomimetics and Valinamide (B3267577) Derivatives

The incorporation of N-hydroxyamino acids into peptide-like structures to form hydroxamic acid peptidomimetics, such as this compound, can be accomplished through both solid-phase and solution-phase synthesis.

Solid-Phase Synthesis Protocols for Hydroxamate Peptide Derivatives

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for preparing peptide hydroxamic acids. capes.gov.brrsc.org A common strategy involves synthesizing the peptide on a solid support, such as a para-methylbenzhydrylamine (pMBHA) resin, and then converting the C-terminal carboxyl group into a hydroxamate. capes.gov.br This can be achieved by condensing the resin-bound peptide with a protected hydroxylamine, like O-benzylhydroxylamine (NH₂OBzl). capes.gov.br The protecting group is then removed during the final cleavage of the peptide from the resin, typically with hydrofluoric acid (HF). capes.gov.br

Alternatively, a resin-bound hydroxylamine can be used. nih.gov For example, a 2-chlorotrityl chloride (CTC) resin can be functionalized with N-Fmoc protected hydroxylamine. nih.gov After deprotection of the Fmoc group, the free resin-bound hydroxylamine can be acylated with the desired carboxylic acid. nih.gov

A versatile method for preparing N-hydroxy peptides on a solid support has been developed to study their structural properties, such as their propensity to form β-sheets. rsc.org These protocols facilitate the creation of a diverse range of peptide derivatives with backbone N-hydroxylation. rsc.orgrsc.org

Resin TypeStrategyKey ReagentsReference
pMBHAC-terminal hydroxamate formationNH₂OBzl, HF capes.gov.br
2-Chlorotrityl chloride (CTC)Acylation of resin-bound hydroxylamineFmoc-NHOH, DIPEA nih.gov

Solution-Phase Synthetic Routes for N-Hydroxy Peptides

Solution-phase synthesis provides a classical and often scalable alternative to solid-phase methods for creating N-hydroxy peptides. nih.govekb.eg This approach involves the coupling of protected N-hydroxyamino acid building blocks in a suitable solvent. The synthesis of N-protected amino acids and peptides can be achieved using the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatographic purification. nih.gov

The fundamental reaction in solution-phase peptide synthesis is the formation of an amide bond, which is a condensation reaction that requires overcoming a thermodynamic barrier. ekb.eg This is typically achieved by activating the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.

A specific example of solution-phase synthesis involves the preparation of N-hydroxy-α-amino acid amides by reacting an α-amino acid amide with an aromatic aldehyde to form a Schiff base, followed by oxidation and hydrolysis. google.com

Application of Coupling Reagents in Peptide Synthesis

The success of both solid-phase and solution-phase peptide synthesis hinges on the use of effective coupling reagents that promote the formation of the amide bond while minimizing side reactions, particularly racemization. peptide.combachem.comamericanpeptidesociety.org

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are widely used activating agents. peptide.comamericanpeptidesociety.org In the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), carbodiimides form active esters that readily react with the amino group, thereby reducing the risk of racemization. peptide.comamericanpeptidesociety.org

Phosphonium and aminium (uronium) salt-based reagents are another major class of coupling agents. bachem.comsigmaaldrich.com Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency and rapid reaction times. peptide.comsigmaaldrich.com HATU, in particular, is noted for reacting faster and with less epimerization. peptide.com These reagents convert carboxylic acids into highly reactive acylphosphonium or acylaminium species, which then react with the amine.

The choice of coupling reagent can be critical, especially when dealing with sterically hindered or racemization-prone amino acids. bachem.com

Coupling Reagent ClassExamplesAdditivesReference
CarbodiimidesDCC, DIC, EDCHOBt, HOAt peptide.comamericanpeptidesociety.org
Phosphonium/Aminium SaltsHBTU, HATU, PyBOP, PyAOPDIPEA, NMM bachem.comsigmaaldrich.com

Specific Chlorination Strategies in N-Hydroxy-L-Valinamide Scaffold Construction

The introduction of a chlorine atom at the 3-position of the L-valine core is a key synthetic challenge. Research into the chlorination of valine derivatives has identified regioselective methods that can be applied to achieve this transformation.

One notable strategy involves the reaction of a protected valine derivative with a chlorinating agent. For instance, studies have shown that N-benzoylvaline methyl ester can undergo regioselective chlorination. nih.govnih.gov The reaction with sulphuryl chloride (SO₂Cl₂) leads to the formation of the corresponding β-chlorovaline derivative, with smaller quantities of the γ-chloro diastereomers also being produced. nih.govnih.gov This reaction highlights a preference for chlorination at the β-position of the valine side chain.

Another approach to achieving this regioselectivity is through the photolysis of an N-chloroamide derivative of valine. nih.govnih.gov This method also yields a mixture of products with a predominance of the β-chloro isomer, suggesting a regioselective intermolecular transfer of a hydrogen atom from the β-position of the valine side chain. nih.govnih.gov Importantly, these studies have indicated no evidence of chlorination occurring at the α-position, which is a desirable outcome for the synthesis of 3-chloro-L-valinamide derivatives. nih.govnih.gov

The formation of the N-hydroxy-amide (hydroxamic acid) function can be achieved through several established methods. nih.gov A common approach is the reaction of an activated carboxylic acid derivative, such as an acid chloride or an ester, with hydroxylamine or a protected form of hydroxylamine. nih.gov For example, the synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a related compound, was achieved by reacting 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine hydrochloride in the presence of a base. prepchem.com This suggests that a similar strategy could be employed by first preparing the 3-chloro-L-valinoyl chloride and then reacting it with hydroxylamine.

Alternatively, the N-hydroxy functionality can be introduced at an earlier stage. A process for preparing N-hydroxy-alpha-amino amides involves the reaction of an alpha-amino acid amide with an aromatic aldehyde to form a Schiff base, followed by oxidation to an oxaziridine, and subsequent conversion to the N-hydroxy-alpha-amino acid amide. google.com This method offers a pathway to the N-hydroxy-L-valinamide scaffold, which could then be subjected to a regioselective chlorination step as described previously.

Table 1: Key Reagents in the Synthesis of Chloro-Valine Derivatives

ReagentRole in SynthesisReference
Sulphuryl Chloride (SO₂Cl₂)Chlorinating agent for regioselective β-chlorination of N-benzoylvaline methyl ester. nih.govnih.gov
N-Chloroamide of ValinePrecursor for photolytic regioselective β-chlorination. nih.govnih.gov
Hydroxylamine HydrochlorideSource of the N-hydroxy group in hydroxamic acid formation. prepchem.com
Aromatic AldehydeForms a Schiff base with an amino acid amide in the synthesis of N-hydroxy-amino amides. google.com
Organic PeracidOxidizing agent for the conversion of a Schiff base to an oxaziridine. google.com

Derivatization and Modification Strategies for Research Applications

The derivatization and modification of this compound and its analogues are crucial for various research applications, including structure-activity relationship (SAR) studies, the development of biochemical probes, and the improvement of physicochemical properties. researchgate.netresearchgate.netnih.gov These strategies typically target the reactive functional groups present in the molecule: the N-hydroxy-amide, the amino group (if unprotected), the carboxylic acid (if present as the parent amino acid), and the chloro group.

The N-hydroxy-amide moiety is a primary site for modification. Its metal-chelating properties are of significant interest, and modifications can influence this ability. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups in the vicinity of the hydroxamic acid can alter its binding affinity for metal ions. researchgate.net The N-hydroxy group can also be O-alkylated or O-acylated to create prodrugs or to study the importance of the free hydroxyl group for biological activity.

The chloro group at the 3-position offers a handle for further functionalization through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse analogues for SAR studies. For example, the chlorine could potentially be displaced by nucleophiles such as azides, thiols, or amines, leading to new classes of compounds with potentially different biological profiles. The functionalization of β-halo amino acids is a known strategy for creating novel amino acid derivatives.

Derivatization of the amino and carboxyl groups of the parent L-valine backbone is also a common strategy. The amino group can be acylated, alkylated, or coupled with other molecules to create probes or to modify the compound's properties. Similarly, the carboxylic acid can be esterified or converted to various amides to explore the impact of these changes on activity and bioavailability.

For research applications such as target identification or imaging, the molecule can be derivatized with reporter groups. This can include the attachment of fluorescent dyes, biotin tags for affinity purification, or radiolabels for imaging studies. These modifications are typically achieved by coupling the reporter group to a reactive handle on the molecule, which could be the amino group, a hydroxyl group introduced elsewhere on the scaffold, or a functional group introduced via derivatization of the chloro atom.

Table 2: Potential Derivatization Strategies and Their Research Applications

Functional Group TargetedDerivatization StrategyPotential Research Application
N-Hydroxy-AmideO-Alkylation, O-AcylationProdrug design, SAR studies
N-Hydroxy-AmideIntroduction of adjacent electron-donating/withdrawing groupsModulation of metal chelation, SAR studies
3-Chloro GroupNucleophilic substitution (e.g., with azides, thiols, amines)Generation of diverse analogues for SAR studies
Amino GroupAcylation, Alkylation, Coupling with reporter groupsProbe development, Modification of physicochemical properties
Carboxyl GroupEsterification, AmidationProdrug design, SAR studies

Enzyme Inhibition and Modulation Investigations

Currently, there is a lack of specific research data detailing the inhibitory activity of this compound against metalloenzymes such as histone deacetylases (HDACs), urease, or metallopeptidases. While the hydroxamic acid moiety present in the structure of this compound is a known zinc-binding group often found in inhibitors of metalloenzymes, particularly HDACs, specific studies on this particular compound are not available in the public domain. The investigation of novel HDAC inhibitors is an active area of research, with a focus on developing isoform-selective inhibitors to minimize off-target effects. Similarly, the inhibition of urease, a nickel-containing metalloenzyme, is a strategy being explored for the treatment of infections caused by urease-producing bacteria. However, direct evidence linking this compound to the inhibition of these enzymes is absent from current scientific literature.

Due to the absence of studies on the interaction of this compound with specific enzymes, the mechanistic details of how it might modulate enzymatic activity have not been elucidated. Mechanistic studies would typically involve a series of experiments to determine the mode of action, such as whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Such studies are crucial for understanding the molecular basis of a compound's biological effects and for its potential development as a therapeutic agent.

A kinetic characterization of the interaction between an inhibitor and its target enzyme provides quantitative measures of the inhibitor's potency and binding affinity, such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50). As no specific enzyme targets for this compound have been identified and studied, there is no available data on its kinetic parameters.

Identification and Characterization of Molecular Targets

The identification of protein binding partners is a critical step in understanding the mechanism of action of a bioactive compound. Techniques such as affinity chromatography, pull-down assays, and proteomic approaches are commonly used to identify these molecular targets. At present, there are no published studies that have identified or characterized the specific protein binding partners of this compound.

Detailed structural biology studies, including X-ray crystallography and NMR spectroscopy, are required to analyze the specific binding site of a compound on its protein target. These studies can reveal whether a compound binds to the active site or to an allosteric pocket, providing valuable insights into its mechanism of inhibition or modulation. In the absence of identified protein targets for this compound, no information on its specific binding sites is available.

Data Tables

No experimental data is available to populate data tables for enzyme inhibition, kinetic characterization, or protein binding of this compound.

Chelation Chemistry and Metal Ion Coordination Dynamics

The hydroxamic acid moiety (-C(O)N(OH)-) present in this compound is a well-recognized bidentate chelating group for various metal ions, particularly for hard or borderline Lewis acids like ferric iron (Fe(III)).

Although specific binding constants for this compound are not available, the hydroxamate functional group is known to exhibit a high affinity for Fe(III). This interaction involves the deprotonated hydroxylamino and carbonyl oxygen atoms forming a stable five-membered ring with the metal ion. The stability of such complexes is generally high, driven by the strong electrostatic interaction between the highly charged Fe(III) ion and the hard oxygen donor atoms.

The specificity for Fe(III) over other divalent metal ions like Cu(II), Ni(II), and Zn(II) is a characteristic feature of hydroxamates. This preference is attributed to the charge and size of the ferric ion, which allows for optimal coordination geometry and bond strength with the hydroxamate ligand. Typically, three hydroxamate ligands coordinate to a single Fe(III) ion in an octahedral geometry, forming a tris(hydroxamato)iron(III) complex.

Table 1: Anticipated Metal Ion Coordination Properties of this compound

Property Anticipated Characteristic
Primary Coordinating Atoms Carbonyl oxygen, Hydroxylamino oxygen
Preferred Metal Ion Fe(III)
Typical Stoichiometry 3:1 (Ligand:Fe(III))

| Coordination Geometry | Octahedral |

The strong iron-chelating ability of hydroxamates has significant implications for various metallobiochemical processes. In biological systems, iron is essential but also potentially toxic due to its role in generating reactive oxygen species. The sequestration of iron by a chelator like this compound could interfere with iron-dependent enzymes.

Many enzymes, including ribonucleotide reductase, which is crucial for DNA synthesis and repair, rely on an iron cofactor. By chelating iron, this compound could inhibit such enzymes, leading to downstream effects on cell proliferation. This mechanism is a known strategy for the development of anticancer agents. For instance, Deferoxamine, an iron-chelating drug, exhibits antiproliferative effects through this pathway. Similarly, other hydroxamate-containing molecules have been investigated for their ability to modulate iron metabolism in pathological conditions.

Stereochemical Influences on Biological Recognition and Activity

The "L" designation in this compound indicates a specific stereochemistry at the α-carbon of the valine residue. This stereoisomerism is crucial for biological activity, as molecular recognition by enzymes and receptors is highly stereospecific.

The precise three-dimensional arrangement of the substituent groups—the isobutyl group, the chloro-substituted hydroxamide moiety, and the amino acid backbone—will dictate how the molecule fits into a biological binding pocket. The L-configuration is the naturally occurring form of amino acids in proteins, suggesting that this compound might be recognized by biological systems that interact with L-amino acids or their derivatives.

The specific orientation of the chloro and hydroxyl groups, as well as the bulky isobutyl group, will influence non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces within a binding site. A change to the D-enantiomer would likely result in a significant loss or alteration of biological activity due to a mismatch in the stereochemical requirements of the target.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Deferoxamine
Copper(II)
Nickel(II)
Zinc(II)
Cysteine
Lysine
Histidine

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophoric Elements within the 3-Chloro-N-hydroxy-L-valinamide Scaffold

Pharmacophore modeling for this compound would theoretically involve identifying the key chemical features responsible for its biological activity. Based on its structure, a hypothetical pharmacophore would likely include:

A hydrogen bond donor and acceptor (from the N-hydroxyamide group).

A hydrophobic feature (from the isobutyl side chain of the valine residue).

A halogen bond donor (from the chloro- group).

Additional hydrogen bond donors and acceptors from the amide backbone.

Without experimental data from biological assays, the precise spatial arrangement and relative importance of these features for a specific biological target remain speculative.

Impact of Chloro-Substitution on Molecular Recognition and Potency

The introduction of a chlorine atom can significantly influence a molecule's properties. In the context of this compound, the chloro-substitution at the 3-position of the valine side chain would be expected to:

Increase Lipophilicity: The chloro group generally enhances the lipophilicity of a compound, which can influence its membrane permeability and binding to hydrophobic pockets of target proteins.

Introduce Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target, potentially enhancing binding affinity and specificity.

However, without comparative studies of the chlorinated versus non-chlorinated analogues of N-hydroxy-L-valinamide, the precise impact on molecular recognition and potency remains unquantified.

Role of the N-Hydroxyamide Moiety in Target Binding and Selectivity

The N-hydroxyamide group is a well-known zinc-binding group found in many enzyme inhibitors, particularly matrix metalloproteinase (MMP) inhibitors. Its primary role is to chelate the catalytic zinc ion in the active site of these enzymes, leading to potent inhibition. It is capable of forming strong coordinate bonds with the zinc ion and can also participate in hydrogen bonding interactions with nearby amino acid residues, contributing to both binding affinity and selectivity. The effectiveness of this moiety is highly dependent on its orientation within the enzyme's active site, which is dictated by the rest of the molecular scaffold.

Contributions of the L-Valinamide Backbone to Interaction Specificity

The L-valinamide portion of the molecule serves as the backbone and provides a specific three-dimensional structure. The key contributions include:

Stereochemistry: The L-configuration of the valine residue dictates a specific spatial arrangement of the substituents, which is crucial for chiral recognition by biological targets.

Side Chain Interactions: The isobutyl side chain of valine is hydrophobic and can engage in van der Waals interactions within hydrophobic pockets of a target protein, contributing to binding affinity and specificity.

Backbone Interactions: The amide group of the valinamide (B3267577) backbone can act as both a hydrogen bond donor and acceptor, forming critical interactions with the target protein.

The specificity of these interactions is determined by the complementary shape and chemical nature of the target's binding site.

Comparative Analysis of Diastereomeric and Enantiomeric Activity Profiles

Stereoisomers of a chiral molecule like this compound can exhibit significantly different biological activities. The introduction of a chlorine atom at the 3-position creates a new chiral center, leading to the possibility of four stereoisomers (two pairs of enantiomers). These diastereomers and enantiomers would have different spatial arrangements of their functional groups. Since biological targets are chiral, they often exhibit a high degree of stereoselectivity. One stereoisomer may bind with high affinity, while others may have significantly lower or no activity. A comparative analysis of the activity profiles of these stereoisomers would be essential to understand the optimal 3D structure for biological activity, but such studies for this compound have not been found in the reviewed literature.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Binding Predictions

There is no available research on molecular docking simulations performed with 3-Chloro-N-hydroxy-L-valinamide to predict its binding to any biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

No studies detailing quantum chemical calculations to analyze the electronic structure or reactivity of this compound were found.

Conformational Analysis and Molecular Dynamics Simulations of Compound Interactions

Information regarding conformational analysis or molecular dynamics simulations to study the interactions of this compound is not present in the available literature.

In Silico Approaches for Predicting Molecular Interactions and Selectivity

There are no published records of in silico methods being used to predict the molecular interactions or selectivity of this compound.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, researchers can deduce its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon skeleton and the connectivity of protons.

In the analysis of related chloro-hydroxamic acid derivatives, specific chemical shifts (δ) are observed that are characteristic of the molecular environment of each nucleus. While specific spectral data for 3-Chloro-N-hydroxy-L-valinamide is not widely published, the expected ¹H NMR spectrum would reveal distinct signals for the protons of the valine side chain, the α-proton, and the N-hydroxy proton. Similarly, the ¹³C NMR spectrum would show unique peaks for the carbonyl carbon, the α-carbon, the carbons of the isopropyl group, and the carbon bearing the chlorine atom. For instance, spectral data is available for similar compounds like 3-chloro-N-hydroxy-2,2-dimethylpropanamide. nih.gov

Table 1: Representative NMR Data for a Structurally Similar Compound (Data below is for 3-chloro-N-hydroxy-2,2-dimethylpropanamide and is for illustrative purposes only)

Nucleus Chemical Shift (ppm)
¹H Varies
¹³C Varies

Source: Sigma-Aldrich Co. LLC. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar molecules like amino acid derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

The analysis of this compound via MS would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (a distinctive ~3:1 ratio for the M and M+2 peaks). Fragmentation analysis would likely show cleavage at the amide bond and loss of the chloroalkyl side chain. While direct mass spectral data for this compound is scarce, the molecular weight for related compounds such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide is confirmed as 151.59 g/mol . nih.gov

Chromatographic Separation Techniques

Chromatography is essential for the separation, identification, and purification of individual components from a mixture. It is paramount for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Resolution

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed.

A typical HPLC method for a related compound, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for better peak shape. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For mass spectrometry-compatible applications, volatile buffers like ammonium (B1175870) formate (B1220265) are used. sielc.com

Table 2: Illustrative HPLC Method Parameters (Based on methods for similar compounds)

Parameter Condition
Column Newcrom R1 or equivalent C18
Mobile Phase Acetonitrile / Water with Formic Acid
Detection UV (e.g., 210 nm) or Mass Spectrometry
Flow Rate ~1.0 mL/min

Source: SIELC Technologies sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS can be used to analyze volatile derivatives. Derivatization of the hydroxyl and amide groups would be necessary to increase the compound's volatility and thermal stability. This technique is particularly useful for identifying and quantifying impurities that are more volatile than the main compound.

Chiral Analysis Methods for Enantiomeric Purity and Isomer Separation

Since the starting material is L-valine, the resulting this compound is a chiral molecule. It is crucial to confirm the enantiomeric purity and ensure that the synthesis process has not caused racemization.

Chiral HPLC is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers (L and D forms) of the compound, resulting in different retention times. This allows for the separation and quantification of each enantiomer. The selection of the appropriate chiral column and mobile phase is critical and often requires screening several different CSPs. For example, the chiral separation of other molecules like (R)-3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is well-documented, highlighting the importance of such analysis for chiral compounds. sigmaaldrich.com The achiral nature of related compounds like 3-Chloro-N-(3-hydroxyphenyl)propanamide means such analysis is not required for them. ncats.io

Application of Chiral Derivatizing Reagents (e.g., Marfey's Method)

The separation of enantiomers often requires their conversion into diastereomers, which possess distinct physicochemical properties, allowing for their separation using standard chromatographic techniques. This is commonly achieved by using a chiral derivatizing agent (CDA). For amino acid derivatives like this compound, one of the most widely used and effective CDAs is Marfey's reagent, which is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).

The primary amine of the valinamide (B3267577) moiety in this compound can react with Marfey's reagent via nucleophilic aromatic substitution to form diastereomeric adducts. These diastereomers can then be readily separated by reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of the chiral auxiliary in the derivatizing reagent is critical, and analogs of Marfey's reagent, such as those with different L- or D-amino acid amides, can be synthesized to optimize the separation of specific analytes. For instance, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) has been used as an alternative to FDAA for the chiral analysis of amino acids.

The general procedure for Marfey's method involves the reaction of the analyte with the CDA under controlled conditions, followed by HPLC analysis of the resulting diastereomers. Detection is typically performed using UV-Vis spectrophotometry, as the dinitrophenyl group provides a strong chromophore. The elution order of the diastereomers can provide information on the absolute configuration of the original enantiomer.

Table 1: Illustrative HPLC Separation of Diastereomers Formed by Marfey's Reagent

ParameterCondition
Column C18 Reversed-Phase
Mobile Phase Gradient of aqueous trifluoroacetic acid and acetonitrile
Detection UV at 340 nm
Analyte Amino Acid Hydroxamate Derivative
Derivatizing Agent Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)
Retention Time (L-enantiomer derivative) ~25 min
Retention Time (D-enantiomer derivative) ~30 min

Note: The retention times are illustrative and would require experimental optimization for this compound.

Development of Derivatization-Free Chiral Chromatography

While derivatization is a powerful tool, it can be time-consuming and introduce potential sources of error. Consequently, the development of direct, derivatization-free chiral chromatography methods is of significant interest. These methods rely on the use of chiral stationary phases (CSPs) that can directly discriminate between enantiomers.

For the separation of underivatized amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. For instance, teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, have demonstrated success in resolving the enantiomers of native amino acids. These CSPs operate under a variety of mobile phase conditions, including reversed-phase, polar organic, and normal-phase, offering flexibility in method development. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, ionic interactions, and steric repulsion.

Another class of CSPs that could be applicable to the separation of this compound are cyclodextrin-based CSPs. These have been employed for the chiral resolution of various compounds, including pharmaceuticals. The choice of the specific CSP and mobile phase composition is critical for achieving optimal enantioseparation and would need to be empirically determined for this compound.

Table 2: Illustrative Conditions for Derivatization-Free Chiral HPLC

ParameterCondition
Column Teicoplanin-based Chiral Stationary Phase
Mobile Phase Methanol/Water or Acetonitrile/Water with additives (e.g., acids, bases)
Detection UV or Mass Spectrometry (MS)
Analyte Halogenated L-Valine Derivative
Expected Outcome Baseline separation of L- and D-enantiomers

Note: The specific mobile phase composition and resulting retention times would need to be optimized for this compound.

Quantitative Determination in Research Samples and Matrices

The accurate quantification of this compound in various research samples and matrices is essential for understanding its behavior and potential applications. High

Future Research Directions and Academic Translational Perspectives

Design and Synthesis of Next-Generation Chemical Probes for Biological Systems

Currently, there is no specific information available in the scientific literature regarding the design and synthesis of chemical probes derived from 3-Chloro-N-hydroxy-L-valinamide. However, the inherent functionalities of the molecule provide a strong basis for the future development of such tools. The design of chemical probes is crucial for elucidating the biological roles of small molecules and their targets. Future research could focus on modifying the this compound structure to incorporate reporter tags, such as fluorophores or biotin, enabling the visualization and tracking of its interactions within cellular systems. The development of photo-affinity probes, by introducing a photoreactive group, could allow for the covalent labeling and subsequent identification of its binding partners in a complex biological milieu.

Development of Novel Synthetic Routes for Stereoselective and Complex Derivatives

Detailed synthetic routes specifically for this compound and its stereoselective derivatives are not prominently described in existing research. The future of research in this area will likely involve the development of novel and efficient synthetic methodologies. A key focus will be on achieving high stereoselectivity, which is critical for ensuring specific biological activity and minimizing off-target effects. The exploration of asymmetric catalysis and the use of chiral auxiliaries could pave the way for the synthesis of enantiomerically pure derivatives. Furthermore, the development of modular synthetic strategies would enable the rapid generation of a diverse library of this compound analogs with varied substituents, facilitating comprehensive structure-activity relationship (SAR) studies.

Exploration of Uncharted Biological Targets through Advanced Screening Methodologies

The specific biological targets of this compound have not yet been identified in published research. Advanced screening methodologies will be instrumental in uncovering its potential therapeutic applications. High-throughput screening (HTS) of large compound libraries against a wide array of biological targets, including enzymes, receptors, and ion channels, could reveal novel activities. Phenotypic screening, which assesses the effect of a compound on cellular or organismal behavior, offers a powerful, unbiased approach to identify its mechanism of action without prior knowledge of its direct target. Techniques such as chemical proteomics and thermal shift assays could then be employed to deconvolve the specific molecular targets responsible for the observed phenotypes.

Integration with High-Resolution Biophysical Techniques for Detailed Interaction Analysis

There is currently a lack of data from high-resolution biophysical studies on the interactions of this compound. Once putative biological targets are identified, a detailed understanding of the binding thermodynamics and kinetics will be essential. Techniques such as Isothermal Titration Calorimetry (ITC) can provide precise measurements of binding affinity, stoichiometry, and enthalpy, while Surface Plasmon Resonance (SPR) can offer real-time kinetics of the interaction. For a structural perspective, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to determine the three-dimensional structure of the compound in complex with its target protein, revealing the key molecular interactions that govern its activity and providing a roadmap for rational drug design.

Application as Precursors in the Synthesis of Other Complex Biomolecules

The potential of this compound as a precursor for the synthesis of more complex biomolecules is an area that remains to be explored. Its functional groups, including the chloro, hydroxy, and amide moieties, offer multiple handles for further chemical elaboration. Future synthetic efforts could utilize this compound as a versatile building block in the construction of larger, more intricate molecules with potential therapeutic value. For instance, it could serve as a key intermediate in the synthesis of novel peptide mimics, macrocyclic compounds, or natural product analogs, thereby expanding the chemical space accessible for drug discovery.

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